![molecular formula C11H17ClN4O2 B2669016 tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate CAS No. 1305336-27-9](/img/structure/B2669016.png)

tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

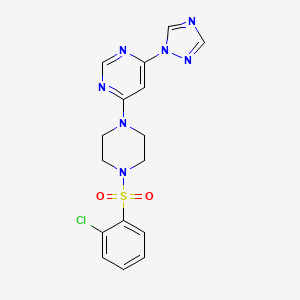

This compound is a derivative of pyrazine, which is a heterocyclic compound containing nitrogen atoms . It has a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the pyrazine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, aldehydes, and carboxylic acids .Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the pyrazine ring. The electronegative nitrogen atoms in the ring can participate in resonance, contributing to the molecule’s stability .Chemical Reactions Analysis

The chloromethyl group in the molecule can be reactive, participating in nucleophilic substitution reactions. The carboxylate group can also undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazine derivatives are stable and have relatively high boiling points due to the presence of the aromatic ring .Applications De Recherche Scientifique

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which include the compound , have shown promising antibacterial activities . They have been found to be effective against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This makes them potential candidates for the development of new antimicrobial agents.

Antidiabetic Properties

Triazolo[4,3-a]pyrazine derivatives have also been associated with antidiabetic properties . This suggests that they could be used in the development of new treatments for type II diabetes mellitus .

Anti-platelet Aggregation

These compounds have demonstrated anti-platelet aggregation properties . This means they could potentially be used in the prevention of blood clots, reducing the risk of heart attacks and strokes .

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives have shown antifungal properties . This suggests they could be used in the development of new antifungal medications .

Antimalarial Properties

These compounds have also been associated with antimalarial properties . This could make them valuable in the ongoing fight against malaria .

Antitubercular Activity

Triazolo[4,3-a]pyrazine derivatives have demonstrated antitubercular properties . This suggests they could be used in the development of new treatments for tuberculosis .

Anticonvulsant Properties

These compounds have shown anticonvulsant properties . This means they could potentially be used in the treatment of conditions like epilepsy .

Potential c-Met Kinase Inhibitors

Triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have shown potential as c-Met kinase inhibitors . This suggests they could be used in the development of new cancer treatments .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-4-5-16-9(7-15)8(6-12)13-14-16/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGSXOCUUPQMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)CCl)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)

![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)

![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)

![1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2668944.png)

![3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2668949.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2668950.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2668955.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)